Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-
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Overview
Description
Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]- is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an aryl halide reacts with an amine under basic conditions.
Fluorination: The fluorine atoms are introduced through electrophilic fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and ethynyl group contribute to its binding affinity and specificity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4-difluorophenyl)-
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide
Uniqueness
Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]- is unique due to its combination of multiple fluorine atoms and an ethynyl group, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
833451-92-6 |
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Molecular Formula |
C16H10F3NO |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-[2-(4-ethynyl-2-fluoroanilino)-3,4-difluorophenyl]ethanone |
InChI |
InChI=1S/C16H10F3NO/c1-3-10-4-7-14(13(18)8-10)20-16-11(9(2)21)5-6-12(17)15(16)19/h1,4-8,20H,2H3 |
InChI Key |
KCYHXYDHBMEWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)NC2=C(C=C(C=C2)C#C)F |
Origin of Product |
United States |
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